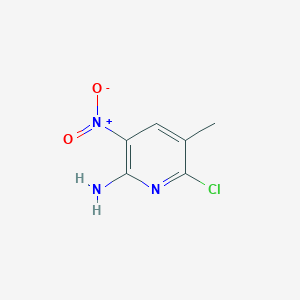

6-Chloro-5-methyl-3-nitropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAQCLXAYGVVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618664 | |

| Record name | 6-Chloro-5-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202217-19-4 | |

| Record name | 6-Chloro-5-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Chloro-5-methyl-3-nitropyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 6-Chloro-5-methyl-3-nitropyridin-2-amine, a key intermediate in the development of novel pharmaceutical and agrochemical agents. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, mechanistic underpinnings, and practical experimental protocols. The proposed pathway commences with the readily available 2-amino-5-methylpyridine and proceeds through a two-step sequence of regioselective chlorination and subsequent nitration. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and providing a self-validating framework for the described protocols.

Introduction and Strategic Overview

This compound is a highly functionalized pyridine derivative with significant potential as a scaffold in medicinal chemistry. The presence of multiple reactive sites—an amino group, a chloro group, a nitro group, and a methyl group—on the pyridine ring allows for diverse downstream modifications, making it an attractive building block for the synthesis of complex molecular architectures.

The synthetic approach detailed in this guide is a linear sequence starting from 2-amino-5-methylpyridine. This strategy was chosen for its convergence and the anticipated high regioselectivity of the key transformations. The core synthetic challenge lies in the controlled introduction of the chloro and nitro substituents onto the pyridine ring in the desired positions.

The overall synthetic transformation is depicted below:

Caption: Proposed two-step synthesis of this compound.

Synthesis of the Starting Material: 2-Amino-5-methylpyridine

The commercial availability of 2-amino-5-methylpyridine is generally good; however, for contexts requiring in-house synthesis, several reliable methods have been reported. A common and effective approach involves the Chichibabin reaction, where 3-methylpyridine (β-picoline) is aminated using sodium amide (NaNH₂).

Mechanistic Insight: The Chichibabin Amination

The Chichibabin reaction is a nucleophilic substitution on the pyridine ring, where the amide ion (⁻NH₂) acts as the nucleophile. The reaction proceeds via an addition-elimination mechanism, with the loss of a hydride ion. The hydride ion subsequently reacts with another molecule of the aminating agent or the solvent.

Experimental Protocol: Synthesis of 2-Amino-5-methylpyridine

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methylpyridine | 93.13 | 93.1 g (100 mL) | 1.0 |

| Sodium Amide | 39.01 | 46.8 g | 1.2 |

| Toluene | 92.14 | 500 mL | - |

| Ammonium Chloride | 53.49 | As needed | - |

Procedure:

-

To a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 500 mL of anhydrous toluene and 46.8 g (1.2 mol) of sodium amide.

-

Heat the suspension to reflux with vigorous stirring.

-

Slowly add 93.1 g (1.0 mol) of 3-methylpyridine to the refluxing mixture over 1 hour.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride until the evolution of ammonia ceases.

-

Separate the organic layer, and extract the aqueous layer with toluene (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) to yield 2-amino-5-methylpyridine.

Core Synthesis Pathway: From 2-Amino-5-methylpyridine to the Final Product

The core of this technical guide focuses on the two-step conversion of 2-amino-5-methylpyridine to this compound.

Caption: Detailed workflow for the synthesis of this compound.

Step 1: Regioselective Chlorination of 2-Amino-5-methylpyridine

The introduction of a chlorine atom at the 6-position of 2-amino-5-methylpyridine is a critical step that dictates the success of the overall synthesis. The amino group is a strong activating group and directs electrophiles to the ortho and para positions (3- and 5-positions). However, direct electrophilic chlorination can be unselective. A modern and highly regioselective method involves the use of Selectfluor in the presence of a chloride source.

The use of Selectfluor (N-fluoro-N'-chloromethyl-triethylenediamine bis(tetrafluoroborate)) in combination with lithium chloride provides a source of electrophilic chlorine. The reaction is believed to proceed through a radical mechanism, where the regioselectivity is controlled by the electronic and steric environment of the pyridine ring. The amino group at the 2-position and the methyl group at the 5-position direct the chlorination to the vacant 6-position.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-5-methylpyridine | 108.14 | 10.8 g | 0.1 |

| Selectfluor | 354.26 | 39.0 g | 0.11 |

| Lithium Chloride | 42.39 | 4.24 g | 0.1 |

| Dimethylformamide (DMF) | 73.09 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 10.8 g (0.1 mol) of 2-amino-5-methylpyridine and 4.24 g (0.1 mol) of lithium chloride in 200 mL of anhydrous DMF.

-

Stir the solution at room temperature under a nitrogen atmosphere.

-

Slowly add 39.0 g (0.11 mol) of Selectfluor in portions over 30 minutes. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into 1 L of ice-water and stir for 30 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-6-chloro-5-methylpyridine.

Step 2: Nitration of 2-Amino-6-chloro-5-methylpyridine

The final step involves the nitration of the chlorinated intermediate. The directing effects of the substituents on the pyridine ring are crucial for achieving the desired regioselectivity. The amino group is a strong ortho, para-director, while the chloro and methyl groups are weaker ortho, para-directors. The combined effect of these groups strongly favors the introduction of the nitro group at the 3-position.

The nitration of the pyridine ring is an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which is the active electrophile. The electron-donating amino group at the 2-position activates the ring towards electrophilic attack, particularly at the 3- and 5-positions. The presence of the chloro and methyl groups further influences the electron density of the ring, reinforcing the preference for nitration at the 3-position.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-6-chloro-5-methylpyridine | 142.59 | 14.3 g | 0.1 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Fuming Nitric Acid (90%) | 63.01 | 10 mL | - |

Procedure:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid and cool to 0 °C in an ice-salt bath.

-

Slowly add 14.3 g (0.1 mol) of 2-amino-6-chloro-5-methylpyridine to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

-

In a separate beaker, prepare a nitrating mixture by carefully adding 10 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the pyridine derivative over 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice (approximately 500 g) with stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 7-8.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization from ethanol or a similar suitable solvent.

Alternative Synthetic Strategies

While the proposed pathway is robust, alternative synthetic routes can be considered. One such approach involves a Sandmeyer reaction.[1][2] This would entail the diazotization of the amino group of a suitable precursor followed by displacement with a chloride ion. For instance, one could envision starting with 2,6-dihydroxy-3-methylpyridine, followed by nitration, conversion of the hydroxyl groups to chloro groups, and finally selective amination. However, such routes are often longer and may present challenges in regioselectivity and functional group compatibility.

Conclusion

This technical guide has detailed a reliable and well-precedented synthetic pathway for the preparation of this compound. The described two-step sequence, starting from 2-amino-5-methylpyridine, offers a practical and efficient route for obtaining this valuable synthetic intermediate. The provided experimental protocols are designed to be self-validating and are supported by a thorough understanding of the underlying reaction mechanisms. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and development.

References

- Cislak, F. E., & Kranzfelder, A. L. (1948). U.S. Patent No. 2,456,379. Washington, DC: U.S.

- Thummel, R. P., & Hegde, V. (1984). A new and efficient synthesis of 2-amino-5-methylpyridine. The Journal of Organic Chemistry, 49(16), 3058-3059.

-

Wikipedia contributors. (2023, December 27). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

-

Li, G., et al. (2018). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry, 16(3), 354-358. [Link]

-

Digital Commons @ NJIT. (1953). A study of the mixed acid nitration of 2-amino-5-chloropyridine. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

Sources

6-Chloro-5-methyl-3-nitropyridin-2-amine chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 6-Chloro-5-methyl-3-nitropyridin-2-amine

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its substituted pyridine core, featuring a strategically positioned chloro leaving group, an electron-withdrawing nitro group, and nucleophilic amine and methyl groups, endows it with exceptional synthetic versatility. This guide provides a comprehensive overview of its chemical properties, computed physicochemical parameters, characteristic spectral signatures, and core reactivity. Furthermore, it outlines its potential applications as a pivotal intermediate in the synthesis of complex molecular architectures, particularly for drug development professionals engaged in the design of targeted therapeutics.

Nomenclature and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is systematically identified through various international standards.

The molecule's structure is defined by a pyridine ring substituted at positions 2, 3, 5, and 6. The arrangement of these functional groups dictates its electronic properties and reactivity.

Caption: 2D structure of this compound.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆ClN₃O₂ | PubChem[1] |

| Molecular Weight | 187.58 g/mol | PubChem[1] |

| Exact Mass | 187.0148541 Da | PubChem[1] |

| InChI | InChI=1S/C6H6ClN3O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3,(H2,8,9) | PubChem[1] |

| InChIKey | VXAQCLXAYGVVBB-UHFFFAOYSA-N | PubChem[1][2] |

| Canonical SMILES | CC1=CC(=C(N=C1Cl)N)[O-] | PubChem[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological and chemical systems, influencing everything from solubility to membrane permeability. The data below are computationally derived, providing valuable estimates for experimental design.

Table 2: Computed Physicochemical Data

| Property | Value | Significance | Source |

|---|---|---|---|

| XLogP3 | 2.2 | Indicates moderate lipophilicity, relevant for drug design. | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | The primary amine group can donate a hydrogen bond. | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | The nitro-group oxygens and pyridine nitrogen can accept hydrogen bonds. | PubChem[1] |

| Rotatable Bond Count | 1 | The C-N bond of the nitro group allows for limited conformational flexibility. | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 84.7 Ų | Suggests potential for good cell permeability. | PubChem[1] |

| Heavy Atom Count | 12 | Total number of non-hydrogen atoms in the molecule. | PubChem[1] |

Synthesis and Reactivity Profile

Conceptual Synthesis Pathway

While specific literature detailing the synthesis of this compound is not widely published, a plausible synthetic route can be conceptualized based on established pyridine chemistry. A common approach involves the functionalization of a pre-existing substituted pyridine ring. For instance, a potential precursor like 2-amino-6-chloro-5-methylpyridine could undergo regioselective nitration. The directing effects of the amino and methyl groups would need to be carefully considered to achieve the desired 3-nitro isomer.

Caption: Conceptual workflow for the synthesis of the title compound.

Core Reactivity

The reactivity of this compound is governed by the interplay of its functional groups, making it a valuable synthetic intermediate.[3]

-

Nucleophilic Aromatic Substitution (SNAr) : The chlorine atom at the 6-position is an excellent leaving group. The pyridine ring is electron-deficient, and this deficiency is significantly amplified by the potent electron-withdrawing effect of the nitro group at the 3-position. This electronic arrangement makes the C6 position highly susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiols), enabling the straightforward introduction of diverse functionalities.[4]

-

Reduction of the Nitro Group : The nitro group can be readily reduced to a primary amine using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation yields a diamino-pyridine derivative, a common scaffold in pharmacologically active molecules, opening a new avenue for further derivatization, such as amide bond formation or diazotization.

-

Reactions of the Amino Group : The existing 2-amino group can participate in a wide range of reactions typical of aromatic amines, including acylation, alkylation, and diazotization, allowing for extensive structural modifications.

Sources

6-Chloro-5-methyl-3-nitropyridin-2-amine CAS 202217-19-4

An In-depth Technical Guide to 6-Chloro-5-methyl-3-nitropyridin-2-amine (CAS 202217-19-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. As a substituted pyridine, this compound possesses a unique arrangement of functional groups that makes it a highly valuable intermediate in the synthesis of complex molecules, particularly within the realms of medicinal chemistry and agrochemical development. Its strategic importance lies in the versatile reactivity of its chloro, amino, and nitro substituents, which allow for precise and sequential chemical modifications.

Physicochemical and Structural Characteristics

This compound is a solid organic compound whose structure is defined by a pyridine ring functionalized at key positions, making it an activated substrate for various synthetic transformations.[1]

| Property | Value | Source |

| CAS Number | 202217-19-4 | [1] |

| Molecular Formula | C₆H₆ClN₃O₂ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| IUPAC Name | This compound | [1][2] |

| SMILES | CC1=CC(=C(N=C1Cl)N)[O-] | [1][2] |

| InChI Key | VXAQCLXAYGVVBB-UHFFFAOYSA-N | [1][2] |

Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a logical and efficient synthetic route can be constructed based on established pyridine chemistry, particularly the reactions of its close analogs.[3][4][5] The most probable pathway begins with the nitration of 2-amino-5-methylpyridine, followed by chlorination.

A plausible multi-step synthesis is outlined below:

-

Nitration: The starting material, 2-amino-5-methylpyridine, undergoes electrophilic aromatic substitution. The amino group is strongly activating and ortho-, para-directing. Therefore, nitration with a standard nitrating mixture (e.g., H₂SO₄/HNO₃) is expected to place the nitro group at the 3-position, ortho to the activating amino group.

-

Diazotization and Sandmeyer Reaction (Alternative to Direct Chlorination): While direct chlorination of the resulting aminonitropyridine could be challenging, a common strategy for replacing an amino group on a pyridine ring is via a Sandmeyer-type reaction. The 2-amino group can be converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl). Subsequent treatment with a copper(I) chloride catalyst would introduce the chlorine atom at the 2-position.

-

Ammonolysis (Alternative Route): An alternative and widely used method for synthesizing aminopyridines involves starting with a di-chlorinated precursor.[3][4] This would involve the synthesis of 2,6-dichloro-5-methyl-3-nitropyridine. The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution by the adjacent ring nitrogen and the nitro group. Selective ammonolysis, using aqueous or alcoholic ammonia, can then displace the 2-chloro substituent to yield the final product. The chlorine at the 6-position is less reactive, allowing for a regioselective substitution.

Caption: Proposed synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed sequentially.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is the most significant site for synthetic elaboration. Its reactivity is enhanced by the electron-withdrawing effects of both the ring nitrogen and the nitro group at the 3-position.[6][7] This makes the C6 position highly susceptible to attack by a wide range of nucleophiles (amines, alcohols, thiols), enabling the facile construction of diverse molecular libraries. This reaction is a cornerstone of its application in drug discovery.[7][8]

Caption: Generalized SNAr reaction at the C6 position.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various standard reducing agents (e.g., SnCl₂, H₂/Pd-C, sodium dithionite). This transformation is pivotal, as it introduces a new nucleophilic site and a point for further derivatization, such as acylation, alkylation, or participation in cyclization reactions to form fused heterocyclic systems.

-

Modification of the Amino Group: The existing 2-amino group can be used as a handle for further functionalization, for instance, through Buchwald-Hartwig amination or by serving as a directing group in other reactions.[9]

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] this compound serves as a critical starting material for compounds targeting a range of diseases. Its primary documented application is in the synthesis of protein kinase inhibitors.[7][9][11]

Case Study: Kinase Inhibitors

Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases like cancer and autoimmune disorders.[7] The substituted aminopyridine motif, readily accessible from the title compound, is a core structural feature of many kinase inhibitors.

-

Janus Kinase (JAK) Inhibitors: Related 2-chloro-nitropyridine derivatives are used to synthesize potent JAK2 inhibitors. The synthetic strategy typically involves an SNAr reaction to displace the chlorine with an amine, followed by reduction of the nitro group and subsequent amide coupling to build the final complex molecule.[10][11]

-

Monopolar Spindle 1 (MPS1) Kinase Inhibitors: In a specific example, the related compound N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine was designed as a potential covalent inhibitor for MPS1 kinase, a target in cancer therapy.[9] The 6-chloro-3-nitropyridine moiety acts as an electrophilic "warhead" designed to react with a cysteine residue in the kinase's active site.[9]

Sources

- 1. This compound | C6H6ClN3O2 | CID 21837379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]

- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

6-Chloro-5-methyl-3-nitropyridin-2-amine molecular structure

An In-depth Technical Guide to 6-Chloro-5-methyl-3-nitropyridin-2-amine

Introduction: Unveiling a Versatile Heterocyclic Scaffold

This compound is a highly functionalized pyridine derivative that serves as a crucial building block in modern organic synthesis. Its structure, featuring a strategic arrangement of chloro, methyl, nitro, and amine groups on a pyridine core, endows it with a unique reactivity profile. This makes it an invaluable intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of an electron-donating amine group, an electron-withdrawing nitro group, and a displaceable chlorine atom allows for a wide range of chemical transformations. This guide provides a comprehensive technical overview of its molecular structure, properties, synthesis, reactivity, and spectroscopic characterization for researchers, scientists, and drug development professionals.

PART 1: Molecular Identity and Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in synthesis. The properties of this compound are summarized below.

Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 202217-19-4 | [1][2][3] |

| Molecular Formula | C₆H₆ClN₃O₂ | [1][3] |

| Molecular Weight | 187.58 g/mol | [1][3] |

| Canonical SMILES | CC1=CC(=C(N=C1Cl)N)[O-] | [1][2] |

| InChI Key | VXAQCLXAYGVVBB-UHFFFAOYSA-N | [1][2] |

| Appearance | Light yellow to amber powder/crystal |

Molecular Structure Diagram

The 2D structure of the molecule highlights the relative positions of the functional groups, which are key to its reactivity. The amine and chloro groups are positioned ortho and para to the pyridine nitrogen, while the activating nitro group is positioned meta.

Caption: 2D structure of this compound.

PART 2: Synthesis and Chemical Reactivity

Synthetic Pathways

A representative synthetic workflow could involve the following steps:

-

Nitration: Introduction of a nitro group onto a pre-existing chloro-methyl-aminopyridine scaffold.

-

Chlorination/Amination: Alternatively, starting with a suitable pyridine, sequential chlorination, nitration, and amination steps can be employed. The order of these reactions is critical to achieving the desired regiochemistry due to the directing effects of the substituents.

The synthesis of related compounds, such as 2-Chloro-3-nitro-6-methylpyridine, often begins with the nitration of 2-amino-6-methylpyridine, followed by diazotization and subsequent chlorination.[5]

Caption: Plausible synthetic workflow for the target molecule.

Core Reactivity Insights

The reactivity of this compound is dictated by the interplay of its functional groups.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is an excellent leaving group. Its departure is significantly facilitated by the strong electron-withdrawing effect of the nitro group at the 3-position. This makes the C6 position highly susceptible to attack by nucleophiles (e.g., amines, alkoxides), which is a primary method for derivatization.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is fundamental in drug development, as it introduces a new site for functionalization, converting the molecule into a diamine derivative which can be used to construct fused heterocyclic systems.

-

Reactions of the Amine Group: The primary amine at the C2 position can undergo standard reactions such as acylation, alkylation, and diazotization, allowing for the extension of the molecular scaffold.

-

The Pyridine Ring System: The pyridine nitrogen atom retains its basic character and can be protonated or act as a ligand for metal catalysts. The overall electron-deficient nature of the ring, enhanced by the nitro and chloro substituents, makes it generally resistant to electrophilic substitution.

This versatile reactivity makes the molecule a valuable intermediate for creating libraries of complex compounds for screening in drug discovery programs.[6][7]

PART 3: Spectroscopic Characterization and Validation

Unambiguous characterization is essential for confirming the identity and purity of a synthetic compound. The following spectroscopic data are predicted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

A singlet for the aromatic proton on the pyridine ring (H-4), with a chemical shift significantly downfield (likely δ 8.0-8.5 ppm) due to the deshielding effects of the adjacent nitro group and the pyridine nitrogen.

-

A singlet for the methyl protons (-CH₃), likely in the range of δ 2.3-2.6 ppm.

-

A broad singlet for the amine protons (-NH₂), which may appear over a wide range (typically δ 5.0-7.0 ppm) and whose position is concentration and solvent dependent.

-

-

¹³C NMR: The carbon NMR would show six distinct signals for the six carbons of the pyridine ring, with chemical shifts influenced by the attached functional groups. The carbon bearing the nitro group (C-3) and the carbon bearing the chlorine (C-6) would be significantly affected.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch (asymmetric & symmetric) | 3450 - 3300 (two bands) | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3100 - 3000 | Pyridine Ring |

| NO₂ Stretch (asymmetric) | 1550 - 1500 | Nitro Group (-NO₂) |

| N-H Bend (scissoring) | 1650 - 1580 | Primary Amine (-NH₂) |

| NO₂ Stretch (symmetric) | 1360 - 1320 | Nitro Group (-NO₂) |

| C=C and C=N Ring Stretch | 1600 - 1450 | Pyridine Ring |

| C-N Stretch | 1335 - 1250 | Aromatic Amine |

| C-Cl Stretch | 800 - 600 | Chloroalkane |

Source: General IR absorption ranges for functional groups.[8][9]

The presence of two distinct bands in the N-H stretching region is a characteristic signature of a primary amine.[8][10]

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecule would exhibit a distinct molecular ion peak (M⁺). A key feature would be the isotopic pattern for chlorine:

-

Molecular Ion (M⁺): A peak corresponding to the mass of the molecule with the ³⁵Cl isotope.

-

M+2 Peak: A second peak, two mass units higher, corresponding to the molecule with the ³⁷Cl isotope. The relative intensity of the M⁺ to M+2 peak will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom.

-

Fragmentation: Common fragmentation patterns would likely involve the loss of the nitro group (-NO₂) or the chlorine atom (-Cl).

PART 4: Safety, Handling, and Applications

Safety and Handling Protocol

As with any laboratory chemical, proper handling is paramount. Based on available Safety Data Sheets (SDS) for this and structurally similar compounds, the following precautions should be observed:

-

Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.[11]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not get in eyes, on skin, or on clothing.[11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong acids.[11]

Applications in Research and Development

This compound is not typically an end-product but rather a versatile intermediate. Its primary application lies in the synthesis of more complex heterocyclic structures for biological evaluation.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. This molecule serves as a starting point for developing such drugs. For example, it has been used in the design of potential irreversible inhibitors targeting kinases that possess a cysteine in the hinge region.[6]

-

Agrochemicals: Substituted pyridines are also vital in the synthesis of modern pesticides and herbicides, where the specific functionalization pattern can fine-tune biological activity and selectivity.[7]

-

Materials Science: The functional groups allow for its incorporation into larger polymeric structures or as ligands in coordination chemistry.[7]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Knegtel, R. et al. (2021). Synthesis and X-ray Analysis of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1196. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

PubChem. 6-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-nitropyridin-2-amine. National Center for Biotechnology Information. [Link]

-

Illinois State University. Infrared Spectroscopy. Department of Chemistry. [Link]

- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

- Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

-

Chad's Prep. Interpreting More IR Spectra. YouTube. [Link]

-

Wikipedia. 6-Amino-5-nitropyridin-2-one. [Link]

-

Matsumura, N. et al. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 25(21), 5001. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. 202217-19-4 | this compound - AiFChem [aifchem.com]

- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to 6-Chloro-5-methyl-3-nitropyridin-2-amine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of numerous pharmacologically active molecules, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets. Among the vast landscape of pyridine derivatives, 6-Chloro-5-methyl-3-nitropyridin-2-amine stands out as a highly functionalized and versatile building block. Its strategic arrangement of chloro, methyl, nitro, and amino groups on the pyridine ring offers a rich platform for chemical modification, making it an invaluable intermediate in the synthesis of complex therapeutic agents, particularly in the realm of kinase inhibitors. This guide provides an in-depth exploration of its nomenclature, synthesis, chemical reactivity, and applications, offering field-proven insights for its effective utilization in drug discovery and development.

Part 1: Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the correct name for the compound is This compound .

This name is derived by identifying the parent heterocycle as a pyridine ring. The substituents are then numbered to give the lowest possible locants, with the principal functional group (amine) receiving the lowest possible number. The substituents are then cited in alphabetical order.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 202217-19-4 | PubChem |

| Molecular Formula | C₆H₆ClN₃O₂ | PubChem |

| Molecular Weight | 187.58 g/mol | PubChem |

| Appearance | Expected to be a solid | N/A |

Part 2: Synthesis of this compound: A Proposed Multi-step Approach

While a direct, one-pot synthesis for this compound is not extensively documented, a robust and logical synthetic route can be proposed based on well-established transformations of substituted pyridines. This multi-step approach, commencing from the readily available 2-amino-5-methylpyridine, offers a high degree of control over the introduction of each functional group.

Causality Behind the Synthetic Strategy

The proposed synthesis hinges on the directing effects of the substituents on the pyridine ring. The amino group in the starting material is an activating group and directs electrophilic substitution to the positions ortho and para to it (positions 3 and 5). The subsequent steps involve the conversion of the amino group to a chloro group via a Sandmeyer-type reaction, followed by a nucleophilic aromatic substitution to introduce the final amino group.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a composite of established procedures for similar transformations and should be optimized for specific laboratory conditions.

Step 1: Nitration of 2-Amino-5-methylpyridine

-

Rationale: The initial step involves the regioselective nitration of 2-amino-5-methylpyridine to introduce the nitro group at the 3-position. The amino group strongly directs the electrophilic nitronium ion to this position.

-

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, dissolve 2-amino-5-methylpyridine in concentrated sulfuric acid while maintaining the temperature at 0°C with an ice bath.

-

Separately, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, also cooled to 0°C.

-

Add the nitrating mixture dropwise to the solution of 2-amino-5-methylpyridine, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous ammonia solution to precipitate the product.

-

Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain 2-amino-5-methyl-3-nitropyridine.

-

Step 2: Diazotization and Chlorination (Sandmeyer Reaction)

-

Rationale: This step converts the amino group at the 2-position into a chloro group. The amino group is first converted to a diazonium salt, which is then displaced by a chloride ion using a copper(I) catalyst.

-

Procedure:

-

Dissolve 2-amino-5-methyl-3-nitropyridine in dilute hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the cooled solution of the aminopyridine while stirring vigorously, maintaining the temperature below 5°C.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-methyl-3-nitropyridine.

-

Step 3: Amination

-

Rationale: The final step involves a nucleophilic aromatic substitution (SNA_r_) reaction to replace a chloro group with an amino group. The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloride.

-

Procedure:

-

In a sealed reaction vessel, dissolve 2-chloro-5-methyl-3-nitropyridine in a suitable solvent such as ethanol.

-

Add an excess of aqueous or alcoholic ammonia.

-

Heat the sealed vessel to 100-120°C for several hours.

-

After cooling, the solvent and excess ammonia are removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Part 3: Chemical Reactivity and Application in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity imparted by its substituents.

-

The Chloro Group: Positioned at C6, it is an excellent leaving group for nucleophilic aromatic substitution (SNA_r_) reactions. This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, to build molecular complexity.

-

The Nitro Group: As a strong electron-withdrawing group, it activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. This enhances the reactivity of the C6-chloro group. Furthermore, the nitro group can be readily reduced to an amino group, providing another point for chemical diversification.

-

The Amino Group: The primary amine at C2 can be a site for acylation, alkylation, or participation in coupling reactions, allowing for the extension of the molecular scaffold.

-

The Methyl Group: The methyl group at C5 can influence the electronic properties of the ring and provide a steric handle that can be important for tuning selectivity and pharmacokinetic properties of the final drug candidate.

Application as a Key Intermediate for Kinase Inhibitors

A significant application of chloro-nitropyridine derivatives is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Substituted aminopyridines are a common core structure in many kinase inhibitors.

A notable example is the use of a related compound, 2-chloro-5-methyl-3-nitropyridine, in the synthesis of potent Janus kinase 2 (JAK2) inhibitors.[1] The general strategy involves the nucleophilic displacement of the chloro group with a suitable amine, followed by further functionalization.

Caption: Workflow illustrating the use of this compound in the synthesis of kinase inhibitors.

This strategic approach allows for the rapid generation of a library of compounds with diverse substituents, which can then be screened for their inhibitory activity against specific kinases. The modular nature of this synthesis is highly advantageous in the iterative process of lead optimization in drug discovery.

Conclusion: A Versatile Tool for the Medicinal Chemist

This compound is a powerful and versatile intermediate for the synthesis of complex, biologically active molecules. Its well-defined reactivity, governed by the interplay of its functional groups, provides medicinal chemists with a reliable platform for constructing novel therapeutic agents. A thorough understanding of its synthesis and chemical properties, as outlined in this guide, is crucial for leveraging its full potential in the ongoing quest for new and effective medicines. The proposed synthetic route, grounded in established chemical principles, offers a practical pathway for its preparation, enabling further exploration of its utility in drug discovery programs targeting kinases and other important biological targets.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21837379, this compound. [Link].

- U.S. Patent 7,256,295 B2. Process for producing 2,3-diamino-6-methoxypyridine. .

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link].

-

PrepChem. Synthesis of 2-amino-3-nitro-6-chloro-pyridine. [Link].

Sources

An In-depth Technical Guide to the Spectroscopic Data of 6-Chloro-5-methyl-3-nitropyridin-2-amine

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 6-Chloro-5-methyl-3-nitropyridin-2-amine (CAS No. 202217-19-4).[1][2] As a key intermediate in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document details the theoretical basis, experimental protocols, and in-depth interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) data. The content herein is structured to serve as an essential reference for researchers, scientists, and professionals in drug development, enabling confident identification and utilization of this compound.

Introduction and Molecular Overview

This compound is a substituted aminopyridine derivative. The strategic placement of its functional groups—an amine, a chloro group, a nitro group, and a methyl group on the pyridine core—creates a molecule with significant potential as a versatile building block in organic synthesis.[3] The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating amine group, makes it a valuable scaffold for developing novel therapeutics.[4] Accurate and thorough characterization is the bedrock of such development, ensuring purity, verifying synthetic outcomes, and understanding molecular behavior. This guide systematically elucidates the structural identity of this compound through a multi-technique spectroscopic approach.

The molecular formula is C₆H₆ClN₃O₂, with a computed molecular weight of approximately 187.58 g/mol .[1][2]

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for assigning spectroscopic signals. The structure and IUPAC-recommended numbering are presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: ¹H NMR is the initial and most informative experiment. The number of signals corresponds to the number of chemically non-equivalent protons, their integration (area) reveals the ratio of protons, and their multiplicity (splitting pattern) indicates the number of neighboring protons. For this molecule, we anticipate three primary signals: one for the aromatic proton (H4), one for the methyl protons (C7-H), and one for the amine protons (NH₂). The amine protons often appear as a broad singlet and may exchange with deuterium in D₂O, causing the signal to disappear, which is a key validation step.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to slow down the exchange of amine protons, resulting in sharper signals.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Temperature: 298 K.

-

Sweep Width: -2 to 12 ppm.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

While specific experimental data for this exact molecule is not publicly available, a highly accurate prediction can be made based on closely related analogs, such as 4-Methyl-3-nitroaniline.[5] The interpretation below is a reasoned projection based on established chemical shift principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale / Comments |

| H4 (Aromatic) | 8.0 - 8.5 | Singlet (s) | 1H | This proton is on a highly electron-deficient ring due to the adjacent nitro and chloro groups, shifting it significantly downfield. It has no adjacent protons, hence it appears as a singlet. |

| NH₂ (Amine) | 6.5 - 7.5 | Broad Singlet (br s) | 2H | The chemical shift is variable and concentration-dependent. The signal is often broad due to quadrupolar relaxation and exchange. In the analog 2-Methyl-3-nitroaniline (in DMSO), the amine protons appear at 5.54 ppm.[5] |

| CH₃ (Methyl) | 2.2 - 2.5 | Singlet (s) | 3H | This aliphatic methyl group is attached to the aromatic ring. Its signal is a sharp singlet as there are no adjacent protons. The analog 4-Methyl-3-nitroaniline shows this peak at 2.31 ppm.[5] |

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR spectroscopy is employed to determine the number of unique carbon environments in the molecule. Given the asymmetry of the molecule, all six carbon atoms are expected to be chemically distinct, resulting in six discrete signals. The chemical shifts are highly sensitive to the electronic environment; carbons attached to electronegative atoms (N, O, Cl) or involved in π-systems are significantly deshielded and appear at higher chemical shifts (downfield).[6]

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: 100 MHz (or corresponding frequency for the ¹H spectrometer).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30').

-

Sweep Width: 0 to 200 ppm.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

The assignments are projected based on substituent effects on the pyridine ring and data from analogous structures.[7]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale / Comments |

| C2 | 155 - 160 | Attached to two nitrogen atoms (ring and amine), highly deshielded. |

| C6 | 148 - 153 | Attached to electronegative nitrogen and chlorine atoms, causing a strong downfield shift. |

| C3 | 145 - 150 | Attached to the electron-withdrawing nitro group, resulting in significant deshielding. |

| C5 | 130 - 138 | A quaternary carbon attached to the methyl and chloro-bearing carbons. |

| C4 | 115 - 125 | This is the only carbon attached to a hydrogen (CH). Its shift is influenced by the adjacent nitro group. |

| C7 (CH₃) | 15 - 20 | Typical range for an aliphatic methyl carbon attached to an aromatic ring. The analog 4-Methyl-3-nitroaniline shows this peak at 18.78 ppm.[5] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending). The presence of N-H, N=O, and C-Cl bonds, along with the aromatic ring, will give rise to a distinct and predictable IR spectrum.

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: A background spectrum is collected first and automatically subtracted from the sample spectrum.

The key is to identify the diagnostic peaks outside the complex "fingerprint region" (<1500 cm⁻¹), although characteristic vibrations for the substitution pattern and C-Cl bond are found there.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Rationale / Comments |

| N-H Stretch (Amine) | 3300 - 3500 | Medium | Primary amines show two distinct bands in this region: an asymmetric and a symmetric stretch.[8] This is a definitive indicator of the -NH₂ group. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Weak-Medium | Corresponds to the stretching of the C4-H bond on the pyridine ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak-Medium | Corresponds to the symmetric and asymmetric stretching of the methyl (C7-H) group. |

| N-H Bend (Amine) | 1580 - 1650 | Medium-Strong | This scissoring vibration is characteristic of primary amines.[8] |

| C=C, C=N Stretch (Ring) | 1400 - 1600 | Medium-Strong | Multiple bands corresponding to the vibrations of the pyridine ring skeleton. |

| N=O Stretch (Nitro) | 1500 - 1570 (asymmetric) 1300 - 1380 (symmetric) | Strong | These two strong absorptions are highly characteristic of the nitro group.[9] |

| C-Cl Stretch | 600 - 800 | Medium-Strong | Found in the fingerprint region, its exact position depends on the overall molecular structure. |

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight and elemental composition of a compound. In electron ionization (EI) mode, it also generates a reproducible fragmentation pattern that serves as a molecular fingerprint. The key validation for this compound is observing the correct molecular ion (M⁺) and, crucially, the isotopic pattern for chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks for every chlorine-containing fragment: an M⁺ peak and an M+2 peak with an intensity ratio of approximately 3:1.

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or GC inlet.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-300 using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the molecular ion peak and the characteristic isotopic pattern. Analyze major fragment ions to corroborate the structure.

The molecular formula C₆H₆ClN₃O₂ gives an exact mass of 187.0149 Da.[1]

| m/z Value | Proposed Fragment | Rationale / Comments |

| 187 / 189 | [M]⁺ | Molecular Ion Peak. The presence of two peaks with an approximate 3:1 intensity ratio is the definitive signature of a molecule containing one chlorine atom. |

| 170 / 172 | [M - OH]⁺ | Loss of a hydroxyl radical, a common fragmentation pathway for nitro compounds. |

| 141 / 143 | [M - NO₂]⁺ | Loss of the nitro group (46 Da), a very common and expected fragmentation for nitroaromatics. The 3:1 isotope pattern should be preserved. |

| 106 | [M - NO₂ - Cl]⁺ | Subsequent loss of the chlorine atom from the [M - NO₂]⁺ fragment. This fragment will not have the chlorine isotope pattern. |

Integrated Spectroscopic Workflow and Conclusion

The confirmation of this compound's structure is not based on a single piece of data but on the convergence of evidence from multiple spectroscopic techniques. The workflow illustrates this principle of self-validation.

Caption: Integrated workflow for the spectroscopic confirmation of the target compound.

References

-

Liu, X., et al. (2013). Electronic Supplementary Information. Catalysis Science & Technology, 3, 3200. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4983. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Anderson, L. C., & Seeger, N. V. (1949). The Absorption Spectra of the Aminopyridines. Journal of the American Chemical Society, 71(10), 3404-3406. Available at: [Link]

-

Mary, Y. S., et al. (2010). Spectroscopic Investigations of 2-Aminopyridine. TSI Journals. Available at: [Link]

-

ProQuest. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. ProQuest. Available at: [Link]

-

Ossowski, T., et al. (2009). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 14(1), 415-433. Available at: [Link]

-

Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(45), 14254-14255. Available at: [Link]

-

TSI Journals. (n.d.). Spectroscopic Investigations of 2-Aminopyridine. Available at: [Link]

-

MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Available at: [Link]

-

PubChem. (n.d.). 6-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-nitropyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2022). ¹H (a) and ¹³C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. ResearchGate. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Available at: [Link]

Sources

- 1. This compound | C6H6ClN3O2 | CID 21837379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 202217-19-4 | this compound - AiFChem [aifchem.com]

- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. tsijournals.com [tsijournals.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Synthesis of 6-Chloro-5-methyl-3-nitropyridin-2-amine from 2,6-dichloropyridine

An In-depth Technical Guide to the Synthesis of 6-Chloro-5-methyl-3-nitropyridin-2-amine from 2,6-Dichloropyridine

Abstract

This technical guide provides a comprehensive, research-level overview for the synthesis of this compound, a valuable substituted pyridine intermediate in contemporary drug discovery programs. The synthesis commences with the readily available starting material, 2,6-dichloropyridine. The narrative emphasizes the causality behind experimental choices, focusing on reaction mechanisms, regioselectivity, and process optimization. The guide is structured to provide not only established protocols for the initial steps but also to propose scientifically grounded strategies for the challenging final methylation step, reflecting a field-proven approach to synthetic problem-solving.

Introduction: Strategic Importance of Substituted Pyridines

Substituted 2-aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a vast array of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The specific substitution pattern of this compound offers multiple points for diversification. The chloro, nitro, and methyl groups provide distinct electronic and steric properties, while the amino group serves as a key handle for amide bond formation or further heterocyclic ring construction. A robust and scalable synthesis from an inexpensive starting material like 2,6-dichloropyridine is therefore of significant interest to the drug development community.

Overall Synthetic Strategy

The proposed synthetic pathway from 2,6-dichloropyridine to the target molecule is a three-stage process. The initial two stages—nitration and regioselective amination—are well-precedented transformations. The final stage, the introduction of a methyl group at the C5 position, presents a significant synthetic challenge and is addressed here through the proposal of two viable, mechanistically distinct routes.

Caption: High-level overview of the synthetic pathway.

Part I: Electrophilic Nitration of 2,6-Dichloropyridine

The initial step involves the introduction of a nitro group onto the pyridine ring via electrophilic aromatic substitution. Due to the electron-deficient nature of the pyridine ring, which is further deactivated by two chloro substituents, forcing conditions are necessary to achieve efficient nitration.

Mechanistic Rationale & Causality

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric acid and a strong dehydrating acid, typically concentrated sulfuric acid or oleum. The pyridine nitrogen acts as a meta-director; however, the reaction occurs at the 3-position (beta to the nitrogen), which is the least deactivated position available for electrophilic attack.

The use of oleum (fuming sulfuric acid) is a critical process optimization. It serves as a superior dehydrating agent, generating a higher concentration of the nitronium ion. This allows the reaction to proceed efficiently with a lower molar ratio of nitric acid compared to methods using only sulfuric acid.[1] This not only improves process efficiency but also mitigates the evolution of hazardous nitrogen oxide fumes, a significant safety and environmental concern in large-scale production.[1]

Detailed Experimental Protocol: Nitration

This protocol is synthesized from multiple literature sources.[1][2][3]

-

To a reaction vessel equipped with mechanical stirring and temperature control, add concentrated sulfuric acid (or 10-65% oleum). Cool the vessel in an ice bath to 0-5°C.

-

Slowly add 2,6-dichloropyridine (1.0 equiv) to the cooled acid, ensuring the temperature does not exceed 25°C.

-

In a separate vessel, prepare a nitrating mixture by carefully adding fuming nitric acid (1.5-2.0 equiv) to concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 2,6-dichloropyridine, maintaining the internal temperature below 50°C.[2]

-

After the addition is complete, slowly heat the reaction mixture to 100-130°C and maintain for 5-10 hours.[1][2][4] Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and cautiously pour it onto crushed ice with vigorous stirring.

-

The precipitated product, 2,6-dichloro-3-nitropyridine, is collected by vacuum filtration.

-

Wash the solid product with copious amounts of cold water until the filtrate is neutral.

-

Dry the product under vacuum to yield a white to pale yellow solid.

Data Summary: Nitration Reaction

| Reagent/Parameter | Molar Ratio / Condition | Purpose | Reference |

| 2,6-Dichloropyridine | 1.0 equiv | Starting Material | [2] |

| Oleum (10-65%) | Solvent / Catalyst | Generates NO₂⁺, dehydrating agent | [1] |

| Nitric Acid (fuming) | ~1.5 equiv | Nitrating Agent | [1] |

| Temperature | 100 - 130 °C | Overcomes activation energy barrier | [1][4] |

| Typical Yield | ~80% | [4][5] |

Part II: Regioselective Amination of 2,6-Dichloro-3-nitropyridine

With the nitro group installed, the next step is a selective nucleophilic aromatic substitution (SNAr) to introduce an amino group. The regioselectivity of this step is paramount for the success of the overall synthesis.

Mechanistic Rationale & Causality

The strongly electron-withdrawing nitro group at the C3 position activates the chlorine atoms at the C2 (ortho) and C6 (para) positions towards nucleophilic attack. While both positions are activated, experimental evidence shows that ammonolysis occurs preferentially at the C2 position.[2]

This regioselectivity can be explained by kinetic control. The inductive effect of the nitro group, which is distance-dependent, renders the C2 position more electron-deficient and thus more susceptible to initial nucleophilic attack than the C6 position.[6][7] Although the thermodynamic product might favor substitution at the less sterically hindered C6 position, the reaction conditions (moderate temperature) favor the kinetically preferred C2-aminated product.[6][7]

Caption: Factors influencing the site of amination.

Detailed Experimental Protocol: Ammonolysis

This protocol is based on the process described in U.S. Patent 7,256,295 B2.[2]

-

Prepare a solution of aqueous ammonia in methanol in a pressure-rated reaction vessel.

-

Add 2,6-dichloro-3-nitropyridine (1.0 equiv) to the methanolic ammonia solution.

-

Seal the vessel and heat the reaction mixture to 35-40°C with stirring.

-

Maintain this temperature for several hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The product, 2-amino-6-chloro-3-nitropyridine, will precipitate from the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold methanol and then water.

-

Dry the product under vacuum.

Data Summary: Amination Reaction

| Reagent/Parameter | Molar Ratio / Condition | Purpose | Reference |

| 2,6-Dichloro-3-nitropyridine | 1.0 equiv | Starting Material | [2] |

| Aqueous Ammonia / Methanol | Excess / Solvent | Nucleophile and reaction medium | [2] |

| Temperature | 35 - 40 °C | Promotes reaction at a controlled rate | [2] |

| Typical Yield | High (not specified) | [2] |

Part III: Proposed Strategies for C5-Methylation

The final transformation, the introduction of a methyl group at the C5 position of 2-amino-6-chloro-3-nitropyridine, is the most complex step. Direct C-H methylation of such a functionalized heterocycle is not feasible. Therefore, a two-step functionalization approach is proposed. Below are two plausible strategies grounded in modern synthetic organic chemistry.

Proposed Route A: Directed Ortho-Metalation (DoM)

This strategy leverages the directing ability of the amino group (after protection) to achieve regioselective metalation at the adjacent C5 position.

-

Protection: The primary amine is first protected, for example, as a pivaloyl or Boc amide. This is crucial as the acidic N-H protons would otherwise quench the organolithium reagent. The bulky protecting group also enhances the directing effect.

-

Metalation: The protected intermediate is treated with a strong base, typically an alkyllithium like n-BuLi or LDA, at low temperature (-78°C). The amide directs the deprotonation specifically to the C5 position.

-

Alkylation: The resulting aryllithium species is quenched with an electrophilic methyl source, such as methyl iodide or dimethyl sulfate.

-

Deprotection: The protecting group is removed under appropriate acidic or basic conditions to yield the final product.

Caption: Proposed workflow for C5-methylation via Directed Ortho-Metalation.

Proposed Route B: Halogenation and Palladium-Catalyzed Cross-Coupling

An alternative strategy involves converting the C5-H bond into a C5-Halogen bond, which can then participate in a standard palladium-catalyzed cross-coupling reaction.

-

Regioselective Halogenation: The electron-rich nature of the aminopyridine ring should facilitate electrophilic halogenation (e.g., iodination or bromination) preferentially at the C5 position, which is ortho to the activating amino group. Reagents like N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) would be suitable.

-

Suzuki-Miyaura Cross-Coupling: The resulting 5-halo intermediate can be coupled with a methyl source, such as methylboronic acid or its pinacol ester (Me-B(pin)), using a palladium catalyst. The choice of ligand (e.g., SPhos, XPhos) and base (e.g., K₃PO₄, Cs₂CO₃) would be critical for achieving high yield, as palladium catalysis on electron-deficient pyridines can be challenging.[8][9]

Caption: Proposed workflow for C5-methylation via Halogenation/Cross-Coupling.

Conclusion

This guide outlines a robust and logical synthetic sequence for preparing this compound from 2,6-dichloropyridine. The initial steps of nitration and selective amination are well-established procedures supported by patent and journal literature. For the final, challenging methylation step, two viable, modern synthetic strategies—Directed Ortho-Metalation and Halogenation/Cross-Coupling—have been proposed. These proposals provide a clear and actionable framework for researchers to complete the synthesis of this important medicinal chemistry intermediate. The successful execution of either proposed final step would represent a novel and efficient completion of the synthetic route.

References

- Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions - Benchchem.

- 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions - Benchchem.

- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH.

- US Patent 4,310,671A - Process for producing 2,6-dichloro-3-nitropyridine. Google Patents.

- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine - ECHEMI.

- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Stack Exchange.

- 2,6-Dichloro-3-nitropyridine synthesis. ChemicalBook.

- CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine. Google Patents.

- 2,6-Dichloro-3-nitropyridine. National Center for Biotechnology Information. PubChem Compound Database.

- US Patent 7,256,295 B2 - Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.

Sources

- 1. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 3. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of 6-Chloro-5-methyl-3-nitropyridin-2-amine

An In-Depth Technical Guide to 6-Chloro-5-methyl-3-nitropyridin-2-amine: Properties, Reactivity, and Applications

Introduction

This compound is a substituted pyridine derivative that serves as a highly functionalized and versatile building block in modern organic synthesis. For researchers and professionals in drug development, its strategic arrangement of chloro, methyl, nitro, and amine functional groups offers a rich platform for constructing complex molecular architectures. The electron-deficient nature of the pyridine ring, further activated by the presence of a nitro group, makes this compound particularly valuable for nucleophilic substitution reactions. This guide provides a comprehensive overview of its core physical and chemical properties, explores its reactivity, and details its proven applications as a key intermediate in the synthesis of pharmacologically active agents, particularly kinase inhibitors.

Compound Identification and Core Properties

Precise identification is the foundation of all chemical research. The fundamental identifiers and computed properties of this compound are summarized below, providing a quantitative basis for its behavior in various experimental settings.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1][2] |

| CAS Number | 202217-19-4 | [1][2][3] |

| Molecular Formula | C₆H₆ClN₃O₂ | [1][3] |

| Molecular Weight | 187.58 g/mol | [1][3] |

| Canonical SMILES | CC1=CC(=C(N=C1Cl)N)[O-] | [1] |

| InChI Key | VXAQCLXAYGVVBB-UHFFFAOYSA-N |[1][2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Significance |

|---|---|---|

| XLogP3 | 2.2 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 84.7 Ų | Suggests the molecule may have favorable oral bioavailability characteristics.[1] |

| Hydrogen Bond Donor Count | 2 | The amine group provides two protons for hydrogen bonding interactions.[1] |

| Hydrogen Bond Acceptor Count | 4 | The nitro group oxygens and pyridine nitrogen act as hydrogen bond acceptors.[1] |

| Rotatable Bond Count | 1 | The nitro group has rotational freedom, influencing its conformational profile.[1] |

| Exact Mass | 187.0148541 Da |[1] |

Physicochemical Characteristics

While extensive experimental data for this specific molecule is not widely published, the properties of closely related analogs provide valuable insights into its expected physical state, solubility, and thermal stability.

-

Appearance : Analogous substituted nitropyridines typically present as light yellow to brown crystalline powders[4].

-

Solubility : Based on analogs such as 2-Amino-6-chloro-3-nitropyridine, the compound is expected to be slightly soluble in water but should exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and chloroform[5]. This solubility profile is advantageous for its use in a wide range of organic reactions.

-

Melting Point : A definitive experimental melting point is not available in the cited literature. For context, the related compound 2-Amino-6-chloro-3-nitropyridine has a melting point in the range of 195-199 °C, indicating a stable crystalline lattice.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the distinct reactivity of its functional groups. The pyridine ring is inherently electron-deficient, and this effect is strongly amplified by the electron-withdrawing nitro group at the C3 position. This electronic arrangement is the primary driver of the molecule's reactivity.

Key Reactivity Hubs:

-

Nucleophilic Aromatic Substitution (SNAr) at C6 : The chlorine atom at the C6 position is highly activated towards displacement by nucleophiles. The nitro group at C3 provides powerful resonance and inductive stabilization to the Meisenheimer complex intermediate, significantly lowering the activation energy for the substitution reaction. This makes the C6 position a prime site for introducing a wide variety of substituents, a common strategy in medicinal chemistry[6][7].

-

Reduction of the Nitro Group : The nitro group can be readily reduced to a primary amine using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation unmasks a new nucleophilic site, opening a pathway for subsequent functionalization and the creation of di-substituted pyridine scaffolds[7][8].

-

The 2-Amino Group : The primary amine at the C2 position can act as a nucleophile itself or as a directing group, influencing the regioselectivity of further reactions on the pyridine ring.

Caption: Key reactivity sites of this compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

Substituted aminopyridines are privileged scaffolds in modern drug discovery, frequently appearing as the core of potent and selective kinase inhibitors[7]. This compound is an exemplary starting material for this purpose.